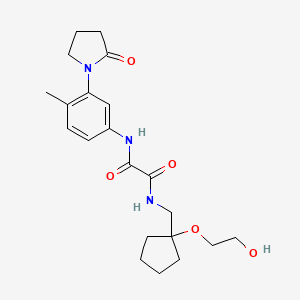
N1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-N2-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.479. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Diese Verbindung dient als Photoinitiator in Polymerisationsreaktionen. Beispielsweise:
- Anwendung: HEPT-Derivate, einschließlich Verbindungen, die unserem Zielmolekül ähnlich sind, haben eine hohe Aktivität gegen HIV-1 gezeigt . Weitere Forschung könnte das antivirale Potenzial unserer Verbindung untersuchen.
Photoinitiator in Polymerisationsreaktionen
Antivirale Forschung
Biologische Aktivität
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclopentyl ring
- An oxalamide group
- A pyrrolidine moiety
This combination of functional groups contributes to its diverse biological activity.
The biological activity of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways related to inflammation and cell growth.
Antitumor Activity
Research indicates that compounds structurally similar to N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar oxalamide structures can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various in vitro studies. It has been observed to reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have investigated the biological activities of related compounds, providing insights into the potential effects of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations. |
| Study 2 | Showed inhibition of inflammatory markers in LPS-stimulated macrophages, indicating anti-inflammatory properties. |
| Study 3 | Explored the compound's mechanism of action, revealing potential pathways involved in apoptosis induction. |
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-15-6-7-16(13-17(15)24-10-4-5-18(24)26)23-20(28)19(27)22-14-21(29-12-11-25)8-2-3-9-21/h6-7,13,25H,2-5,8-12,14H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBDJPJJTYPLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














